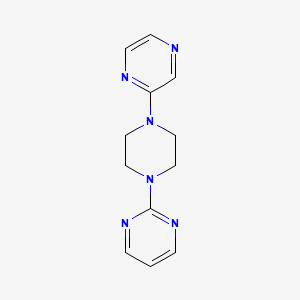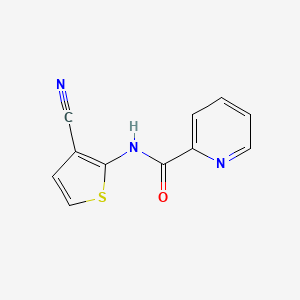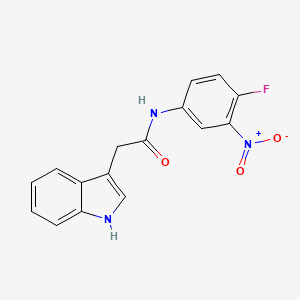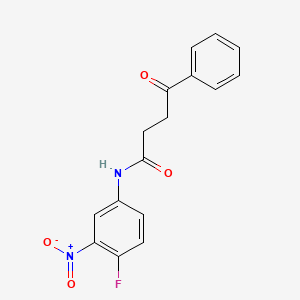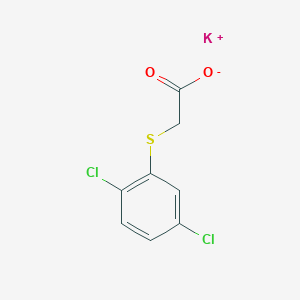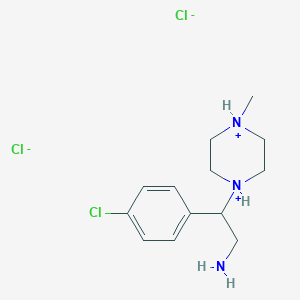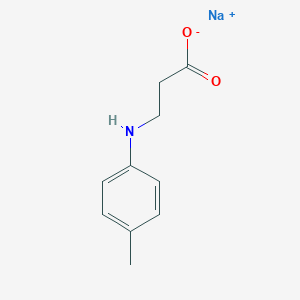
sodium;3-(4-methylanilino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-(4-methylanilino)propanoate: is an organic compound that belongs to the class of anilines It is characterized by the presence of a sodium ion and a 3-(4-methylanilino)propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method for synthesizing sodium;3-(4-methylanilino)propanoate involves the nucleophilic substitution of a halogenated precursor with 4-methylaniline. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt.
Reduction of Nitroarenes: Another method involves the reduction of a nitroarene precursor to form the corresponding aniline, followed by a reaction with a propanoic acid derivative to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the above-mentioned synthetic routes. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium;3-(4-methylanilino)propanoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under appropriate conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where the aniline moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Sodium;3-(4-methylanilino)propanoate can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Drug Development: this compound is being explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism by which sodium;3-(4-methylanilino)propanoate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic processes or disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Sodium;3-(4-aminophenyl)propanoate
- Sodium;3-(4-chloroanilino)propanoate
- Sodium;3-(4-nitroanilino)propanoate
Comparison: Sodium;3-(4-methylanilino)propanoate is unique due to the presence of the methyl group on the aniline moiety, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, such as altered solubility, stability, and binding affinity to molecular targets.
Propriétés
IUPAC Name |
sodium;3-(4-methylanilino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.Na/c1-8-2-4-9(5-3-8)11-7-6-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPBYLGAKZVSS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
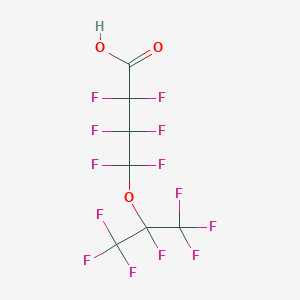
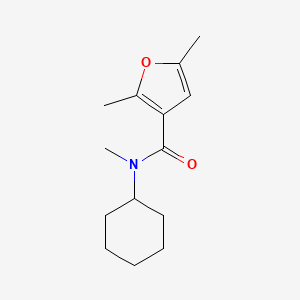
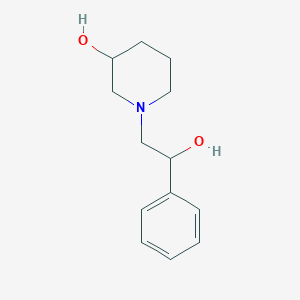
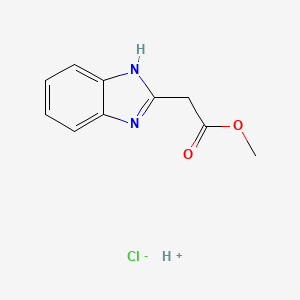
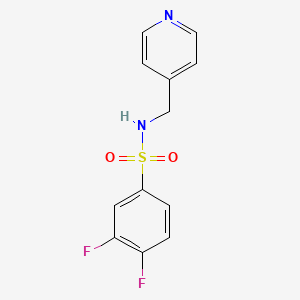
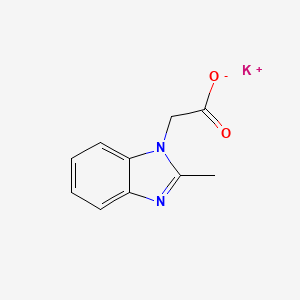
![2-[(butan-2-ylamino)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7806023.png)
